molecular formula C8H7FN2O3 B6296637 7-Fluoro-6-nitro-3,4-dihydro-2h-benzo[b][1,4]oxazine CAS No. 122138-83-4

7-Fluoro-6-nitro-3,4-dihydro-2h-benzo[b][1,4]oxazine

Cat. No.: B6296637
CAS No.: 122138-83-4
M. Wt: 198.15 g/mol
InChI Key: PEOVRVSERLAIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical compound that belongs to the class of benzoxazines. It is characterized by the presence of a fluorine atom at the 7th position and a nitro group at the 6th position on the benzoxazine ring. This compound is often used as a laboratory reagent and has applications in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the fluorination and nitration of benzoxazine derivatives. One common method includes the reaction of benzoxazine with fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) and nitrating agents like nitric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Fluoro-6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 7-Fluoro-6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of protoporphyrinogen oxidase (protox), an enzyme involved in the biosynthesis of chlorophyll and heme. This inhibition disrupts the production of essential biomolecules, leading to its herbicidal activity .

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one
  • 7-Fluoro-6-nitro-4H-benzo[1,4]oxazin-3-one
  • 7-Fluoro-3,4-dihydro-3-oxo-6-nitro-2H-1,4-benzoxazine

Uniqueness

7-Fluoro-6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-fluoro-6-nitro-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O3/c9-5-3-8-6(10-1-2-14-8)4-7(5)11(12)13/h3-4,10H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOVRVSERLAIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2N1)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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